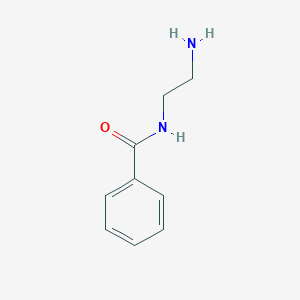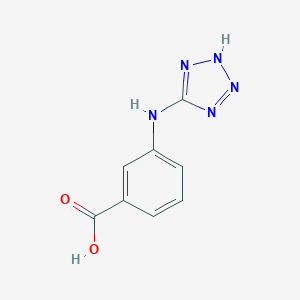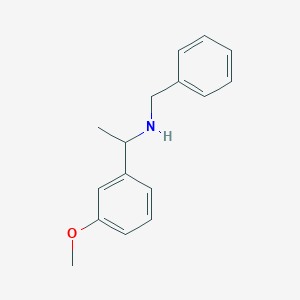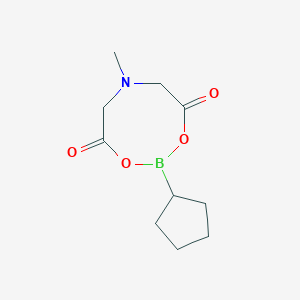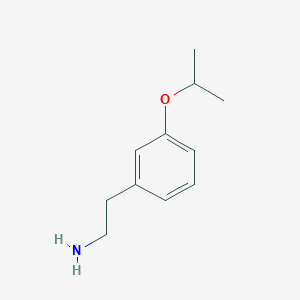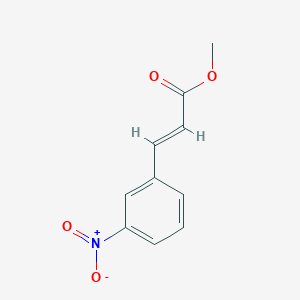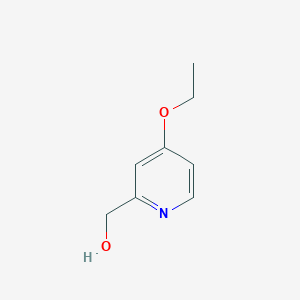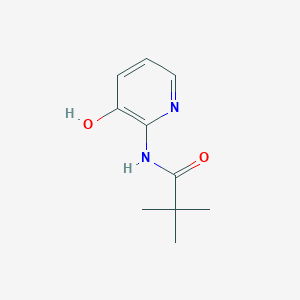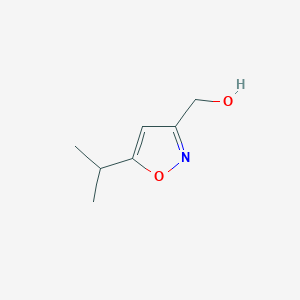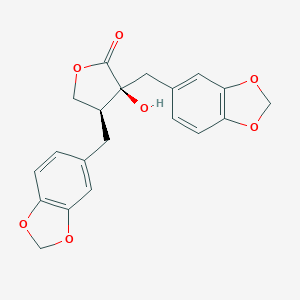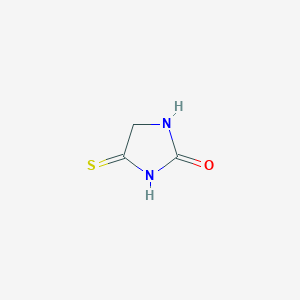
4-Sulfanylideneimidazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Sulfanylideneimidazolidin-2-one, also known as 4-thioxo-2-imidazolidinone, is a chemical compound with the molecular formula C3H4N2OS and a molecular weight of 116.14 . It is typically stored at room temperature and appears as a powder .
Synthesis Analysis
The synthesis of 2-thiohydantoin derivatives, which includes 4-Sulfanylideneimidazolidin-2-one, has been studied . The exact chemical structure of these molecules can potentially exist in several tautomeric and geometric forms (Z-E isomerism). The geometries of all the theoretically possible structures of the studied compounds were optimized .
Molecular Structure Analysis
The InChI code for 4-Sulfanylideneimidazolidin-2-one is 1S/C3H4N2OS/c6-3-4-1-2(7)5-3/h1,7H,(H2,4,5,6) . The compound exists predominantly in the tautomeric structure, in which the movable hydrogen is connected to the nitrogen atom in the hydantoin ring .
Chemical Reactions Analysis
The synthesis and structure determination for two thiohydantoin compounds, including 4-Sulfanylideneimidazolidin-2-one, have been proposed as potential novel fungicides . The exact chemical structure of these molecules has not yet been determined since they can potentially exist in several tautomeric and geometric forms (Z-E isomerism) .
Physical And Chemical Properties Analysis
4-Sulfanylideneimidazolidin-2-one is a powder that is stored at room temperature . It has a melting point of 219-220 degrees Celsius .
Applications De Recherche Scientifique
Background
4-Sulfanylideneimidazolidin-2-one is a chemical compound with potential applications in various fields of scientific research. While the direct literature specifically focusing on 4-Sulfanylideneimidazolidin-2-one is not readily available, insights into its applications can be inferred from research on related chemical structures and compounds, such as thiazolidinediones and sulfonamides, which share functional groups or core structures with 4-Sulfanylideneimidazolidin-2-one. These related compounds have been widely studied for their therapeutic properties and mechanisms of action in treating various diseases, offering a perspective on the potential research applications of 4-Sulfanylideneimidazolidin-2-one.
Therapeutic Research Applications
Thiazolidinediones, which share a thiazolidine core with 4-Sulfanylideneimidazolidin-2-one, have been extensively researched for their antidiabetic properties. They function as insulin sensitizers and have been studied for their role in managing type 2 diabetes by improving insulin sensitivity and glycemic control (Mech, Kurowska, & Trotsko, 2021; Sethi, Prasad, & Singh, 2020). These findings indicate a potential research avenue for 4-Sulfanylideneimidazolidin-2-one in exploring its antidiabetic effects and understanding its mechanism of action in insulin resistance and glycemic regulation.
Additionally, sulfonamides, which are known for their antibacterial properties, highlight another possible research application for 4-Sulfanylideneimidazolidin-2-one. Sulfonamides act as dihydropteroate synthase inhibitors, preventing folic acid synthesis in bacteria, which is crucial for their growth and replication (Gulcin & Taslimi, 2018). This suggests that 4-Sulfanylideneimidazolidin-2-one could be researched for its potential antibacterial properties, contributing to the development of new antimicrobial agents.
Pharmacological and Mechanistic Insights
Research on thiazolidinediones and sulfonamides also provides mechanistic insights that could guide the study of 4-Sulfanylideneimidazolidin-2-one. For example, thiazolidinediones have been shown to activate peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in fatty acid storage and glucose metabolism (He et al., 2015). Investigating whether 4-Sulfanylideneimidazolidin-2-one interacts with similar biological targets could unveil new therapeutic applications and deepen our understanding of metabolic diseases.
Safety And Hazards
Propriétés
IUPAC Name |
4-sulfanylideneimidazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2OS/c6-3-4-1-2(7)5-3/h1H2,(H2,4,5,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPNXLYNSXZPGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=S)NC(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20365906 |
Source


|
| Record name | 4-Sulfanylideneimidazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20365906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Sulfanylideneimidazolidin-2-one | |
CAS RN |
16310-60-4 |
Source


|
| Record name | 4-Sulfanylideneimidazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20365906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-sulfanylideneimidazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[4-(N-(2,4-dimethylphenyl)-4-methylanilino)-3-methylphenyl]-2-methylphenyl]-2,4-dimethyl-N-(4-methylphenyl)aniline](/img/structure/B168564.png)

